molecular formula C10H9N3O B2957838 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 1779348-31-0

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No.: B2957838
CAS No.: 1779348-31-0
M. Wt: 187.202
InChI Key: YHKQZLFDKVPZSM-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring system with a methyl group, a keto group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid with a dehydrating agent to form the nitrile group. The reaction conditions often include the use of solvents such as ethanol and catalysts like ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, HPLC, and LC-MS .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a lead compound for developing new drugs targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved in its action include inhibition of DNA synthesis and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-methyl ester
  • 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-amine

Uniqueness

Compared to similar compounds, 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-10(14)13-9-4-7(5-11)2-3-8(9)12-6/h2-4,6,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKQZLFDKVPZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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